![molecular formula C15H12ClN3O2S B5704661 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide](/img/structure/B5704661.png)
4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide
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Overview
Description
4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide is a chemical compound with a complex structure that includes a chlorobenzoyl group, a carbamothioyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with a suitable amine under controlled conditions. One common method involves the use of oxalyl chloride or phosgene to form the intermediate 4-chlorobenzoyl isocyanate, which is then reacted with an appropriate amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of bacterial cell walls, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-{[(4-chlorobenzoyl)carbamothioyl]amino}phenyl)benzamide
- N-[(2-Carbamoylphenyl)carbamothioyl]-4-chlorobenzamide
Uniqueness
4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)carbamothioylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKVYMIXUFASJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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